(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
CAS No.:
Cat. No.: VC17281446
Molecular Formula: C14H9NO2S
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9NO2S |
|---|---|
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | (4E)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8+ |
| Standard InChI Key | VJRCBZGNLMQBNZ-XYOKQWHBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=N/C(=C/C3=CSC=C3)/C(=O)O2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound belongs to the azlactone family, characterized by a five-membered oxazolone ring fused with unsaturated substituents. Its systematic IUPAC name is (E)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, with a molecular formula of C₁₄H₉NO₂S and a molecular weight of 255.29 g/mol . The stereochemical descriptor (E) indicates the trans configuration of the exocyclic double bond between the oxazolone ring and the thiophene substituent.
Structural Characterization
Key structural features include:
-
Oxazolone core: A lactone-like ring system with a ketone oxygen at position 5 and an imine group at position 2.
-
Phenyl group: Attached to position 2 of the oxazolone ring.
-
Thiophen-3-ylmethylene substituent: A thiophene ring (sulfur-containing heterocycle) linked via a methylene group to position 4 of the oxazolone .
Synthesis Methodologies
General Synthetic Routes
Oxazolones are typically synthesized via the Erlenmeyer azlactone synthesis, which involves the condensation of hippuric acid with aromatic aldehydes in the presence of a base and dehydrating agent. For the thiophene-substituted derivative, the following protocol (adapted from ) is applicable:
Reaction Components
-
Hippuric acid (2 mmol) as the nitrogen source.
-
Thiophene-3-carbaldehyde (2 mmol) as the aldehyde component.
-
Acetic anhydride (1 mL) as both solvent and dehydrating agent.
-
Catalyst: Hydrogen peroxide-promoted fly ash (HPFA, 0.2–1 g) or fused sodium acetate .
Procedure
-
Mix hippuric acid, thiophene-3-carbaldehyde, and catalyst under microwave irradiation (700 W, 5–10 min).
-
Quench the reaction with chloroform, filter, and evaporate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure oxazolone .
Mechanistic Insights
The catalyst activates acetic anhydride, facilitating the formation of an intermediate N-acylated glycine. Subsequent cyclodehydration and aldol-like condensation with the aldehyde yield the oxazolone .
Physicochemical Properties
Spectral Data (Inferred from Analogues)
While direct spectral data for the title compound are unavailable, analogous oxazolones exhibit the following characteristics :
| Property | Observations (Analogues) |
|---|---|
| IR (KBr, cm⁻¹) | 1750–1794 (C=O lactone), 1610–1654 (C=N), 1512–1562 (C=C), 1214–1285 (C-O-C) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.33–8.31 (aromatic H), 7.91–8.02 (CH=), 3.83–5.35 (substituents) |
| Mass (ESI) | m/z 255–326 [M+1] |
Thermal Stability
Oxazolones with arylidene substituents typically exhibit melting points between 135°C and 238°C, depending on the substituent’s electronic nature . For example, nitro-substituted derivatives melt at higher temperatures (~238°C) due to enhanced rigidity .
Biological and Functional Applications
The thiophene-substituted analog may exhibit comparable or superior activity due to sulfur’s electron-donating effects, which enhance radical stabilization.
Drug-Likeness and ADME Profiling
In silico analyses of azlactones predict favorable pharmacokinetic properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume